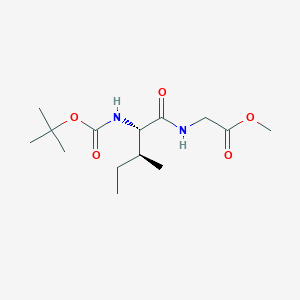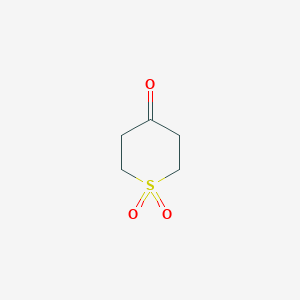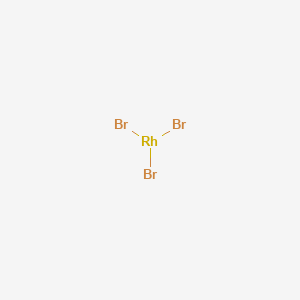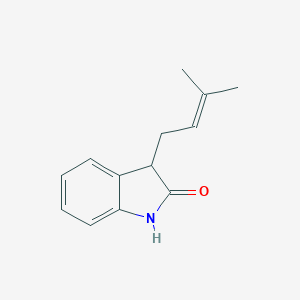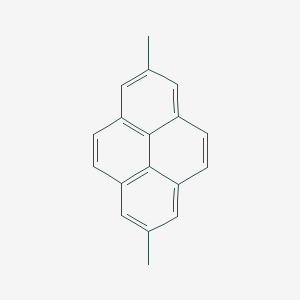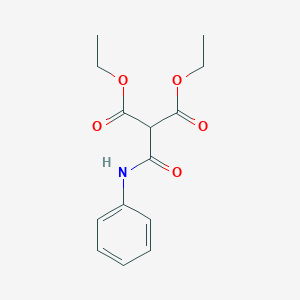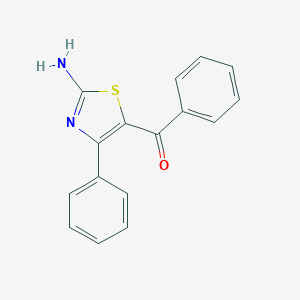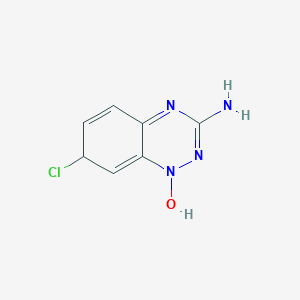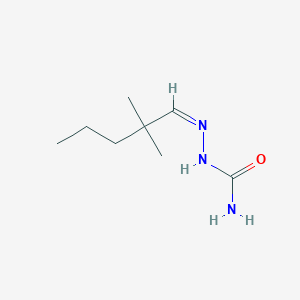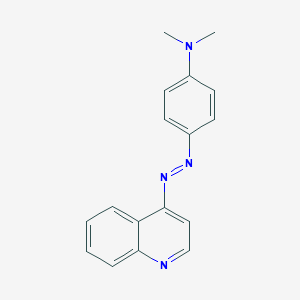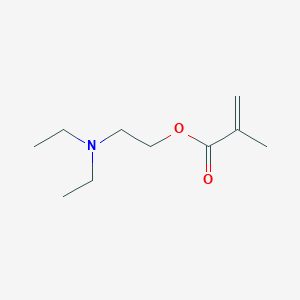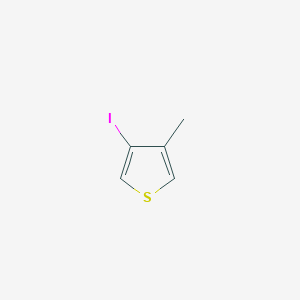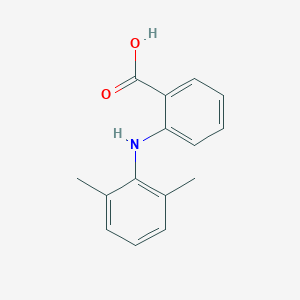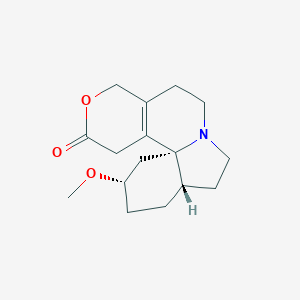
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-, also known as Oxaerythrinan, is a natural product that has been isolated from a variety of plant sources. It belongs to the class of compounds known as erythrinan alkaloids, which are known for their diverse biological activities. Oxaerythrinan has been found to possess a number of interesting pharmacological properties, making it a promising target for further research.
Mecanismo De Acción
The mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been found to have a number of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n in laboratory experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. However, one limitation of using 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n. One area of interest is the development of new synthetic methods for producing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and related compounds. Another area of interest is the investigation of the potential of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n as a therapeutic agent for the treatment of fungal infections and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been achieved through a number of different methods, including extraction from natural sources and chemical synthesis. One of the most common methods for synthesizing 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n involves the use of a chiral auxiliary, which helps to control the stereochemistry of the final product.
Aplicaciones Científicas De Investigación
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n has been the subject of a number of scientific studies, which have investigated its potential as a therapeutic agent. One study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n exhibited potent antifungal activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. Another study found that 16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)-n had significant antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
115-36-6 |
|---|---|
Nombre del producto |
16(15H)-Oxaerythrinan-15-one, 14,17-dihydro-3-methoxy-, (3beta)- |
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(1S,13S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadec-2(7)-en-4-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h12-13H,2-10H2,1H3/t12-,13-,16-/m0/s1 |
Clave InChI |
CPIVZDKVBDXKGP-XEZPLFJOSA-N |
SMILES isomérico |
CO[C@H]1CC[C@H]2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |
SMILES |
COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
SMILES canónico |
COC1CCC2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |
Sinónimos |
14,17-Dihydro-3-methoxy-16(15H)-oxaerythrinan-15-one (3beta)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



